

An In-depth Technical Guide to the Crystal Structure of Calcium Terephthalate Trihydrate

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Compound of Interest

Compound Name: Calcium terephthalate

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This technical guide provides a comprehensive analysis of the crystal structure of **calcium terephthalate** trihydrate ($C_8H_4O_4Ca \cdot 3H_2O$). The document details the crystallographic parameters, coordination environment of the calcium ion, and the experimental methodologies employed for its structural determination.

Crystal Structure and Crystallographic Data

The crystal structure of **calcium terephthalate** trihydrate has been determined through single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system, and its structural integrity is maintained by a complex network of coordination bonds and hydrogen bonding.

1.1. Unit Cell Parameters

The fundamental building block of the crystal lattice is defined by the following unit cell dimensions and parameters. This data is crucial for phase identification and computational modeling.

Parameter	Value
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a	7.11 ± 0.01 Å
b	21.67 ± 0.02 Å
c	6.59 ± 0.01 Å
β	92.3 ± 0.2°
Unit Cell Volume (U)	1014.4 Å ³
Formula Units per Cell (Z)	4
Calculated Density (D _x)	1.690 g/cm ³
Measured Density (D _m)	1.69 g/cm ³ [1]

1.2. Molecular and Coordination Structure

The asymmetric unit of **calcium terephthalate** trihydrate consists of a calcium ion, a terephthalate dianion, and three water molecules. The terephthalate ion is not perfectly planar; each of its carboxyl groups is twisted by approximately 5° relative to the plane of the benzene ring[\[1\]](#).

The calcium ion exhibits an eightfold coordination, creating a robust, three-dimensional coordination polymer network. The coordination sphere of the calcium ion is comprised of oxygen atoms from both the terephthalate ligands and the water molecules of hydration.

Coordinated Atom	Source Molecule	Number of Bonds
Oxygen	Terephthalic Acid Ions	4 (from three separate ions)
Oxygen	Water Molecules	4
Total	8	

This coordination geometry is critical to the material's stability and physical properties[1]. The water molecules play a dual role: they complete the coordination sphere of the calcium ion and participate in an extensive network of hydrogen bonds, further stabilizing the crystal lattice.

Experimental Protocols

The determination of the crystal structure of **calcium terephthalate** trihydrate involves two primary stages: the synthesis of high-quality single crystals and their subsequent analysis by X-ray diffraction.

2.1. Synthesis of **Calcium Terephthalate** Trihydrate

Single crystals suitable for X-ray diffraction can be prepared via aqueous precipitation. A common method involves the reaction of terephthalic acid with a calcium salt in an aqueous medium.

Methodology:

- **Reactant Preparation:** A solution of a soluble terephthalate salt is prepared by reacting terephthalic acid with a stoichiometric amount of a base such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in deionized water[2].
- **Precipitation:** A solution of a soluble calcium salt, such as calcium chloride (CaCl_2) or calcium nitrate ($\text{Ca}(\text{NO}_3)_2$), is slowly added to the terephthalate solution under constant stirring[2].
- **Crystallization:** The resulting mixture, containing the precipitated **calcium terephthalate** trihydrate, is allowed to stand. Slow cooling or slow evaporation of the solvent can promote the growth of larger, higher-quality single crystals.
- **Isolation:** The formed crystals are separated from the solution by filtration, washed with deionized water to remove any soluble impurities, and then dried under ambient conditions[2]. An alternative synthesis route involves the direct reaction of terephthalic acid with calcium oxide in water[3].

2.2. X-ray Diffraction and Structure Determination

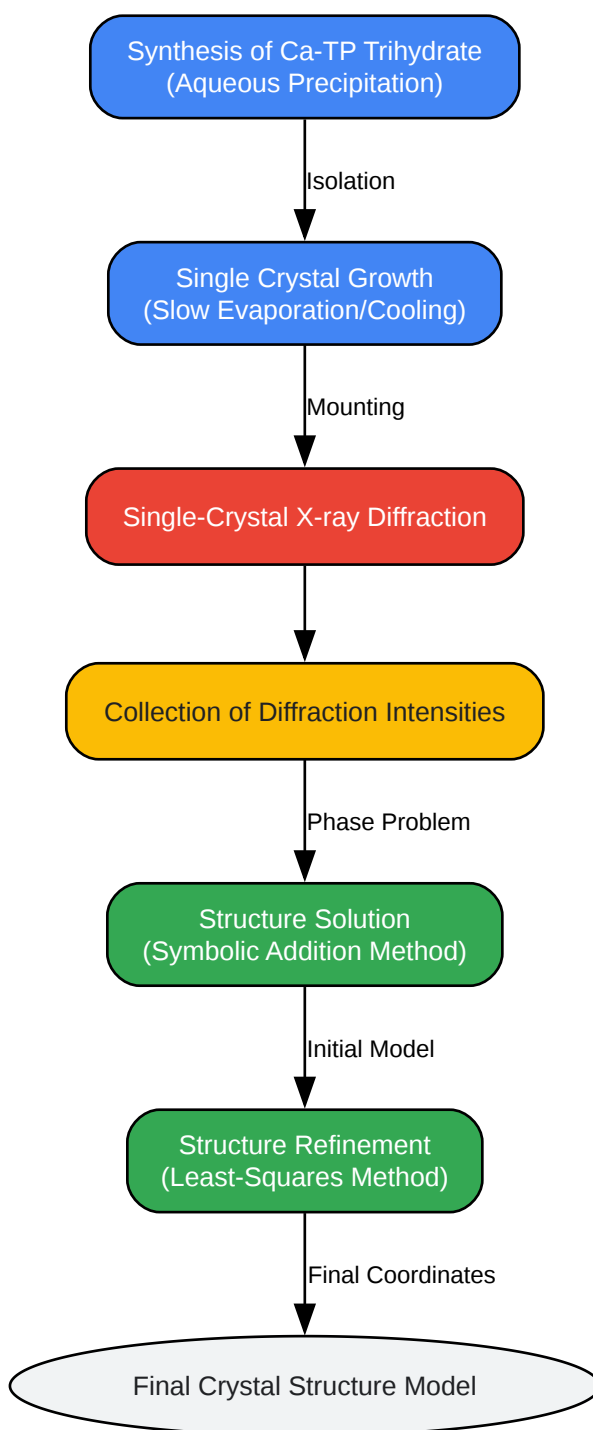
The precise atomic arrangement was elucidated using single-crystal X-ray diffraction. This technique provides definitive information on unit cell dimensions, space group symmetry, and atomic coordinates.

Methodology:

- **Crystal Mounting:** A suitable single crystal is selected and mounted on a goniometer head.
- **Data Collection:** The crystal is placed in an X-ray diffractometer. As the crystal is rotated, it is irradiated with a monochromatic X-ray beam (typically Cu K α , $\lambda = 1.5406 \text{ \AA}$)[4]. The diffraction pattern—the positions and intensities of the diffracted X-ray beams—is recorded by a detector.
- **Structure Solution:** The crystal structure was solved using the symbolic addition method, a direct method used to determine the phases of the structure factors from the measured diffraction intensities[1].
- **Structure Refinement:** The initial structural model is refined using a block-matrix least-squares method[1]. This iterative process adjusts atomic positions, and thermal parameters to achieve the best possible fit between the calculated and the observed diffraction data, resulting in a final R-value of 0.135 for 1311 observed structure factors[1].

Visualized Experimental Workflow

The logical flow from material synthesis to final structure determination is a critical pathway in crystallography. The following diagram illustrates the key stages in the analysis of **calcium terephthalate** trihydrate.



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Caption: Workflow for Crystal Structure Determination.

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